molecular formula C18H14N6OS B2859913 (E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide CAS No. 1904625-82-6

(E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide

Cat. No.: B2859913
CAS No.: 1904625-82-6
M. Wt: 362.41
InChI Key: FCDJCEROAFBICI-ZZXKWVIFSA-N
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Description

(E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a complex organic compound that features a pyridine ring, a thiophene ring, and a triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Synthesis of the thiophene ring: Thiophene can be synthesized via the Paal-Knorr synthesis.

    Construction of the triazolopyridazine moiety: This involves cyclization reactions that form the triazole and pyridazine rings.

    Coupling reactions: The final step involves coupling the pyridine, thiophene, and triazolopyridazine units through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(pyridin-3-yl)-N-((6-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-3-(pyridin-3-yl)-N-((6-(benzothiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide: Contains a benzothiophene ring.

Uniqueness

The uniqueness of (E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide lies in its combination of structural motifs, which confer specific electronic and steric properties. These properties can be exploited in various applications, making it a valuable compound for research and development.

Biological Activity

(E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide (CAS Number: 1904625-82-6) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyridine ring and a triazole-pyridazine moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H14N6OSC_{18}H_{14}N_{6}OS with a molecular weight of approximately 362.4 g/mol. Its structure includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₄N₆OS
Molecular Weight362.4 g/mol
CAS Number1904625-82-6

Anticancer Activity

Research indicates that compounds containing triazole and pyridine moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer proliferation and survival pathways. For example, compounds with similar structures have been reported to inhibit carbonic anhydrase and cholinesterase, which are critical in tumor growth regulation .
  • Case Studies : In vitro studies have demonstrated that related triazole derivatives exhibit IC50 values in the micromolar range against breast and colon cancer cell lines .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

  • Activity Spectrum : Similar compounds have been evaluated for their antibacterial effects against gram-positive and gram-negative bacteria. Studies indicate that certain triazole derivatives possess significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Research Findings : A study found that triazole derivatives showed notable activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been a focal point in its biological evaluation:

  • Target Enzymes : Research highlights its inhibitory action on enzymes like carbonic anhydrase and cholinesterase, which play roles in various physiological processes .
  • Implications for Drug Development : The inhibition of these enzymes suggests potential applications in treating conditions such as glaucoma (via carbonic anhydrase inhibition) and Alzheimer's disease (via cholinesterase inhibition) .

Properties

IUPAC Name

(E)-3-pyridin-3-yl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6OS/c25-18(6-3-13-2-1-8-19-10-13)20-11-17-22-21-16-5-4-15(23-24(16)17)14-7-9-26-12-14/h1-10,12H,11H2,(H,20,25)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDJCEROAFBICI-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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